
2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-hydroxybenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate pyrimidine derivative.
Oxidation: The intermediate is then oxidized to introduce the carboxylic acid group at the 5-position of the pyrimidine ring.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, aldehydes, and their derivatives.
Substitution Products: Substituted pyrimidines with various functional groups.
Scientific Research Applications
2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact mechanism depends on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxyphenylacetic acid: Similar in structure but lacks the pyrimidine ring.
Pyrimidine-5-carboxylic acid: Lacks the hydroxyphenyl group.
2-(3-Hydroxyphenyl)pyridine-5-carboxylic acid: Similar but with a pyridine ring instead of pyrimidine.
Uniqueness: 2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid is unique due to its combination of the hydroxyphenyl group and the pyrimidine ring, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-2-7(4-9)10-12-5-8(6-13-10)11(15)16/h1-6,14H,(H,15,16) |
InChI Key |
VZADPZUSOKXTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


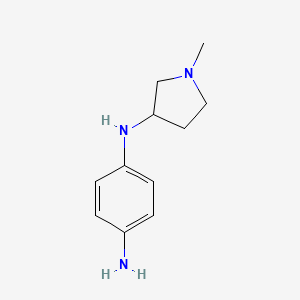



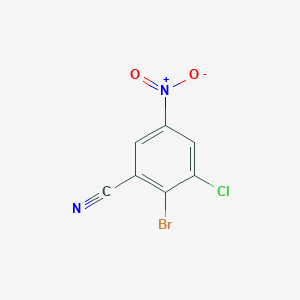
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)

![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
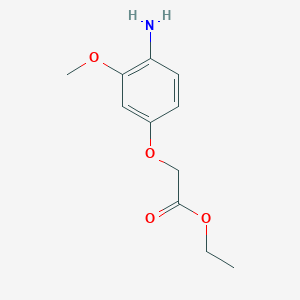
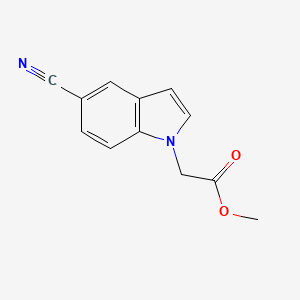
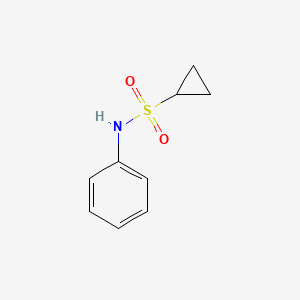


![5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)
